12,14-Dichlorodehydroabietic acid
Overview
Description
Synthesis Analysis
The synthesis of 12,14-dichlorodehydroabietic acid involves an improved method that also yields isomeric 12- and 14-chlorodehydroabietic acids. The process includes the separation of mono-chloro isomers as imidazole derivatives, which can then be converted to the free acids or their corresponding methyl esters with high yield. This synthesis provides a foundation for further studies on microbial degradation of these compounds (Kutney & Dimitriadis, 1982).
Molecular Structure Analysis
The molecular structure of 12,14-dichlorodehydroabietic acid, like its precursors and derivatives, plays a crucial role in its chemical behavior and biological activity. Although specific studies on its molecular structure analysis were not found, related compounds such as 12- and 14-chlorodehydroabietic acids have been characterized through methods like nuclear magnetic resonance (NMR) spectroscopy, revealing intricate details about their molecular frameworks and functional groups.
Chemical Reactions and Properties
12,14-Dichlorodehydroabietic acid undergoes various chemical reactions due to its functional groups and molecular structure. For example, it can form oxime ether derivatives that exhibit significant biological activities, such as BK channel-opening activity, which is crucial for various physiological processes (Cui et al., 2008). This demonstrates its potential in medicinal chemistry and drug design.
Physical Properties Analysis
The physical properties of 12,14-dichlorodehydroabietic acid, such as solubility, melting point, and crystal structure, are essential for understanding its behavior in different environments and applications. These properties are influenced by its molecular structure and functional groups. Detailed studies on its physical properties would provide insights into its stability, reactivity, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of 12,14-dichlorodehydroabietic acid, including its reactivity with other substances, stability under different conditions, and potential for forming derivatives, are central to its applications in synthesis and environmental science. Its role as a BK channel opener, as indicated by its ability to enhance BK channel activity in a concentration-dependent manner, highlights its importance in biochemical and pharmacological research (Sakamoto et al., 2006).
Scientific Research Applications
1. Environmental Toxicology and Detoxification
12,14-Dichlorodehydroabietic acid has been studied in the context of environmental toxicology, particularly concerning its presence in kraft pulp mill effluent. Kutney and Dimitriadis (1982) described the synthesis of this compound, noting its relevance in studies of microbial degradation (Kutney & Dimitriadis, 1982). Further research by the same authors explored the biodegradation of 12,14-dichlorodehydroabietic acid by the fungus Mortierella isabellina, demonstrating its conversion into less toxic hydroxylated and keto derivatives (Kutney, Dimitriadis, Hewitt, Salisbury, Singh, Servizi, Martens, & Gordon, 1983).
2. Pharmacology and Neurobiology
In pharmacological research, 12,14-dichlorodehydroabietic acid has been identified as a potent opener of large conductance Ca2+-activated K+ (BK) channels. Sakamoto et al. (2006) found that this compound significantly enhances BK channel activity in a concentration-dependent manner, suggesting potential therapeutic applications (Sakamoto, Nonomura, Ohya, Muraki, Ohwada, & Imaizumi, 2006). Additionally, Zheng and Nicholson (1998) studied its actions on nerve ending fractions from fish central nervous systems, highlighting its potent calcium mobilizing action (Zheng & Nicholson, 1998).
3. Chemical Synthesis and Derivatives
Research has also focused on the synthesis of derivatives of 12,14-dichlorodehydroabietic acid and their biological activities. Cui et al. (2008) synthesized oxime ether derivatives of this compound, finding enhanced BK channel-opening activity, which could be significant in developing new therapeutic agents (Cui, Yasutomi, Otani, Yoshinaga, Ido, Sawada, Kawahata, Yamaguchi, & Ohwada, 2008).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQWIQSTFSBVMQ-CDHQVMDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858815 | |
Record name | 12,14-Dichlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
12,14-Dichlorodehydroabietic acid | |
CAS RN |
65281-77-8 | |
Record name | 12,14-Dichlorodehydroabietic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12,14-Dichlorodehydroabietic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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